Deacetyl Vinorelbine-d3 Sulfate Salt
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Overview
Description
Deacetyl Vinorelbine-d3 Sulfate Salt is a stable isotope-labeled compound used primarily as an internal standard in the quantification of Deacetyl Vinorelbine by liquid chromatography or gas chromatography-mass spectrometry . It is a metabolite of Vinorelbine, a vinca alkaloid used in chemotherapy for treating various types of cancer, including non-small cell lung cancer and breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deacetyl Vinorelbine-d3 Sulfate Salt involves the deacetylation of Vinorelbine followed by the introduction of deuterium atoms. The reaction conditions typically include the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the molecule. The final product is then converted into its sulfate salt form for stability and ease of handling .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. The final product is often subjected to rigorous testing to confirm its suitability for use as a reference standard in analytical applications .
Chemical Reactions Analysis
Types of Reactions: Deacetyl Vinorelbine-d3 Sulfate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Deacetyl Vinorelbine-d3 Sulfate Salt has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Deacetyl Vinorelbine.
Biology: Employed in bioanalytical studies to understand the metabolism and pharmacokinetics of Vinorelbine.
Medicine: Utilized in therapeutic drug monitoring to ensure accurate dosing of Vinorelbine in cancer treatment.
Industry: Applied in the development and validation of analytical methods for quality control in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of Deacetyl Vinorelbine-d3 Sulfate Salt is similar to that of Vinorelbine. It exerts its effects by binding to tubulin, a protein involved in the formation of microtubules. This binding disrupts the assembly of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The compound targets the mitotic spindle, preventing the proper segregation of chromosomes during cell division .
Comparison with Similar Compounds
Vinorelbine: The parent compound from which Deacetyl Vinorelbine-d3 Sulfate Salt is derived.
Vinblastine: Another vinca alkaloid with similar mechanisms of action but different clinical applications.
Vincristine: A vinca alkaloid used in the treatment of various cancers, including leukemia and lymphoma.
Uniqueness: this compound is unique due to its stable isotope labeling, which makes it an ideal internal standard for analytical applications. This labeling allows for precise quantification and monitoring of Deacetyl Vinorelbine in various biological and chemical matrices .
Properties
Molecular Formula |
C43H52N4O7 |
---|---|
Molecular Weight |
739.9 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(12S,14R)-16-ethyl-12-(trideuteriomethoxycarbonyl)-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C43H52N4O7/c1-7-25-18-26-21-42(38(49)53-5,34-28(24-46(22-25)23-26)27-12-9-10-13-31(27)44-34)30-19-29-32(20-33(30)52-4)45(3)36-41(29)15-17-47-16-11-14-40(8-2,35(41)47)37(48)43(36,51)39(50)54-6/h9-14,18-20,26,35-37,44,48,51H,7-8,15-17,21-24H2,1-6H3/t26-,35-,36+,37+,40+,41+,42-,43-/m0/s1/i5D3 |
InChI Key |
OBAOAFYUDIHEFP-OSZHYOJYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@@]1(C[C@H]2CN(CC(=C2)CC)CC3=C1NC4=CC=CC=C34)C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC |
Canonical SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC |
Origin of Product |
United States |
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